molecular formula C8H18Cl2N2 B1290480 4-(Azetidin-1-yl)piperidine dihydrochloride CAS No. 864246-02-6

4-(Azetidin-1-yl)piperidine dihydrochloride

Cat. No. B1290480
M. Wt: 213.15 g/mol
InChI Key: MOTOMPUZVPDAQF-UHFFFAOYSA-N
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Description

The compound "4-(Azetidin-1-yl)piperidine dihydrochloride" is a derivative of azetidine and piperidine, which are both significant in medicinal chemistry due to their presence in various bioactive molecules. The azetidine moiety, a four-membered nitrogen-containing ring, is known for its reactivity and is often used as an intermediate in the synthesis of more complex chemical structures. Piperidine, a six-membered nitrogen-containing ring, is a common motif in pharmaceuticals and is valued for its conformational flexibility and basicity.

Synthesis Analysis

The synthesis of related azetidine and piperidine derivatives has been explored in several studies. For instance, the stereoselective preparation of cis-3,4-disubstituted piperidines was achieved through the transformation of 2-(2-mesyloxyethyl)azetidines, which were obtained by monochloroalane reduction and mesylation of β-lactams . This method provides a convenient alternative to the known preparation of dimethyl piperidines and allows access to nor-dimethyl analogues, which are valuable in medicinal chemistry . Additionally, novel enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic β-lactam structure were synthesized from a common azetidine precursor, showcasing the versatility of azetidine-based intermediates in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of azetidine and piperidine derivatives has been studied using X-ray diffraction and computational analysis. For example, 3-((hetera)cyclobutyl)azetidines were synthesized and analyzed, demonstrating increased conformational flexibility compared to their parent heterocycles . This flexibility is crucial for their potential utility as building blocks in drug discovery, as it can influence the binding affinity and selectivity of the resulting compounds.

Chemical Reactions Analysis

Azetidine derivatives are known to undergo various chemical reactions, leading to the formation of different azaheterocycles. The reactivity of 2-(2-mesyloxyethyl)azetidines with different nucleophiles resulted in the formation of transient 1-azoniabicyclo[2.2.0]hexanes, which underwent an S(N)2-type ring opening to afford the final azaheterocycles . Furthermore, the reduction of 4-(haloalkyl)azetidin-2-ones with chloroalane yielded new 2-(haloalkyl)azetidines, which served as starting materials for rearrangements toward stereospecifically defined pyrrolidines and piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine and piperidine derivatives are influenced by their structural features. The presence of substituents on the azetidine and piperidine rings can significantly affect their basicity, reactivity, and overall stability. The stereoselective synthesis methods developed in these studies provide access to compounds with defined stereochemistry, which is crucial for their biological activity and interaction with biological targets . The enhanced conformational flexibility of certain azetidine-based isosteres suggests potential for improved pharmacokinetic properties in drug development .

Safety And Hazards

The compound has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

4-(azetidin-1-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-6-10(7-1)8-2-4-9-5-3-8;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOMPUZVPDAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-1-yl)piperidine dihydrochloride

CAS RN

864246-02-6
Record name 4-(azetidin-1-yl)piperidine dihydrochloride
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Synthesis routes and methods

Procedure details

After adding 10% palladium-carbon (600 mg) to a solution of the crude 4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride (6.55 g) in 2-propanol (50 ml)-water (50 ml), the mixture was stirred for 23 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered and washed with 2-propanol, and then the filtrate was concentrated. Ethanol (10 ml)-hexane (50 ml) was added to the residue to produce suspended precipitate. It was then filtered and washed with 10 ml of ethanol. The filtered precipitate was subjected to aeration drying to provide the title compound (4.26 g) as white powder.
Name
4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Reaction Step One

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